molecular formula C18H16ClN3O B2586362 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone CAS No. 923812-87-7

4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2586362
CAS No.: 923812-87-7
M. Wt: 325.8
InChI Key: VNSIOQYNKZRFBH-UHFFFAOYSA-N
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Description

4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a chloro group, a methylbenzylamino group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides or nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted pyridazinones with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for studying cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring its use in drug development for treating various diseases.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and materials science. Its chemical stability and reactivity make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of kinase activity, leading to altered cell signaling and reduced proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-[(4-methylphenyl)amino]-2-phenyl-3(2H)-pyridazinone
  • 4-chloro-5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-3(2H)-pyridazinone
  • 4-chloro-5-[(4-methylbenzyl)amino]-2-(4-chlorophenyl)-3(2H)-pyridazinone

Uniqueness

Compared to similar compounds, 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methylbenzylamino, and phenyl groups provides a distinct profile that can be exploited for targeted applications in medicinal chemistry and other fields.

Properties

IUPAC Name

4-chloro-5-[(4-methylphenyl)methylamino]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-7-9-14(10-8-13)11-20-16-12-21-22(18(23)17(16)19)15-5-3-2-4-6-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSIOQYNKZRFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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